molecular formula C22H18N2O6 B12015038 3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 769152-04-7

3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12015038
CAS No.: 769152-04-7
M. Wt: 406.4 g/mol
InChI Key: BQZQPUZRZDCEEO-YDZHTSKRSA-N
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Description

3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C22H18N2O6 and a molecular weight of 406.399 g/mol This compound is known for its unique chemical structure, which includes both dihydroxybenzoyl and methoxybenzoate groups

Preparation Methods

The synthesis of 3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the reaction of 2,4-dihydroxybenzoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions typically involve refluxing the mixture in an organic solvent like dichloromethane or chloroform.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The dihydroxybenzoyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes .

Comparison with Similar Compounds

3-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:

    3-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a similar structure but with a hydroxy group instead of a dihydroxy group.

    3-(2-(2-Hydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a single hydroxy group instead of two.

    4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has additional methoxy groups on the benzoyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

769152-04-7

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[3-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H18N2O6/c1-29-17-8-5-15(6-9-17)22(28)30-18-4-2-3-14(11-18)13-23-24-21(27)19-10-7-16(25)12-20(19)26/h2-13,25-26H,1H3,(H,24,27)/b23-13+

InChI Key

BQZQPUZRZDCEEO-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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